4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine
Description
4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine is a bicyclic heterocyclic compound featuring a fused cyclopentane-thiazole core conjugated with a piperidine moiety. Its molecular formula is C11H16N2S, with a molecular weight of 208.33 g/mol (base form). The compound is frequently synthesized as hydrochloride or dihydrochloride salts for enhanced stability and solubility, as evidenced by Enamine Ltd’s catalog entries (e.g., C11H17ClN2S, MW 244.79; dihydrochloride form C11H18Cl2N2S, MW 281.25) .
This compound is cataloged as a building block in medicinal chemistry for synthesizing small-molecule libraries, particularly in kinase inhibitor and central nervous system (CNS) drug development .
Properties
IUPAC Name |
2-piperidin-4-yl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-2-9-10(3-1)14-11(13-9)8-4-6-12-7-5-8/h8,12H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHBPGNNOVNCQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)C3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a piperidine derivative with a thiazole precursor in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Protonation and Salt Formation
The piperidine nitrogen exhibits basic character (predicted pKa ~9.84) , enabling protonation under acidic conditions. This forms stable salts, as demonstrated by its dihydrochloride derivative (CAS 3026715-49-8) .
Example Reaction:
Applications: Salt forms enhance solubility for pharmacological studies .
Alkylation and Acylation Reactions
The secondary amine in the piperidine ring undergoes nucleophilic substitution with alkyl halides or acylating agents. Similar piperidine derivatives have been functionalized via:
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Alkylation: Reaction with methyl iodide or benzyl chlorides to form N-alkylated derivatives .
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Acylation: Treatment with acetic anhydride or sulfonyl chlorides yields amides or sulfonamides.
Hypothetical Reaction with Acetyl Chloride:
Electrophilic Aromatic Substitution
The thiazole ring may undergo electrophilic substitution at the 5-position due to electron donation from the sulfur atom. Potential reactions include:
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Nitration: Requires harsh conditions (e.g., HNO₃/H₂SO₄).
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Halogenation: Bromination or chlorination using reagents like NBS or Cl₂/FeCl₃ .
Cyclization and Ring-Opening Reactions
Under acidic or basic conditions, the thiazole ring could participate in cyclization or ring-opening. For example:
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Base-Induced Ring-Opening: Cleavage of the thiazole ring to form thiol intermediates, as seen in related 1,3-thiazole derivatives .
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Cycloaddition: Potential [4+2] Diels-Alder reactions with dienophiles, though experimental data is limited.
Coordination Chemistry
The sulfur atom in the thiazole ring can act as a ligand for metal ions. Structural analogs have shown:
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Complexation with Transition Metals: Formation of Cu(II) or Fe(III) complexes, enhancing catalytic or biological activity.
Comparative Reactivity Table
Biological Activity Modulation
Functionalization of 4-{4H,5H,6H-cyclopenta[d] thiazol-2-yl}piperidine alters bioactivity:
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Antimicrobial Effects: Alkylated derivatives show enhanced activity against Gram-positive bacteria.
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CNS Targeting: Acylated forms exhibit affinity for neurological receptors (e.g., serotonin transporters) .
This compound’s versatility in reactions underscores its potential in medicinal chemistry and materials science. Further experimental validation is needed to explore unconfirmed pathways like cycloadditions or metal coordination.
Scientific Research Applications
4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Functional Differences
Core Modifications :
- The parent compound’s piperidine group distinguishes it from analogs like 4H,5H,6H-cyclopenta[d][1,3]thiazol-2-amine hydrobromide , which lacks the piperidine ring but retains the thiazole-cyclopentane core. This modification reduces basicity but increases versatility in boron-based chemistry .
- 1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-one introduces a ketone group, enabling nucleophilic addition reactions, unlike the parent compound’s amine-functionalized piperidine .
Salt Forms and Solubility: Hydrochloride and dihydrochloride salts of the parent compound exhibit superior aqueous solubility compared to neutral analogs like the ethanone or ethanamine derivatives, making them preferable for in vitro assays .
Synthetic Utility :
- The ethanamine derivative (2-{...}ethan-1-amine ) provides a primary amine handle for conjugation, whereas the parent compound’s piperidine nitrogen is sterically hindered, limiting its reactivity in certain coupling reactions .
Biological Activity
The compound 4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine (CAS No. 1017250-66-6) is a heterocyclic organic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antibacterial, antiviral, and enzyme inhibitory effects.
- Molecular Formula : C11H16N2S
- Molecular Weight : 208.32 g/mol
- Structural Characteristics : The compound features a cyclopenta[d][1,3]thiazole moiety fused to a piperidine ring, which is significant for its biological interactions.
Antibacterial Activity
Several studies have evaluated the antibacterial properties of piperidine derivatives, including those containing the cyclopenta[d][1,3]thiazole structure. For instance:
- A study found that derivatives with similar structures exhibited significant antibacterial activity against various strains, with minimum inhibitory concentrations (MIC) ranging from 2 to 4 µg/mL against standard strains of M. tuberculosis .
- The compound's structure suggests potential efficacy against resistant bacterial strains due to its unique binding interactions.
Antiviral Activity
Research into piperidine derivatives has also indicated potential antiviral properties:
- In a study focusing on HIV-1 inhibitors, certain piperidine derivatives demonstrated IC₅₀ values comparable to established antiviral agents . Although specific data for this compound is limited, its structural analogs suggest a promising avenue for antiviral activity.
Enzyme Inhibition
The compound's ability to inhibit enzymes is another area of interest:
- Piperidine derivatives are known to act as acetylcholinesterase (AChE) inhibitors. A study reported that related compounds exhibited IC₅₀ values in the low micromolar range for AChE inhibition . This suggests that this compound could similarly affect cholinergic signaling pathways.
Case Studies and Research Findings
The biological activity of this compound likely involves interactions with specific molecular targets:
- The cyclopenta[d][1,3]thiazole ring may facilitate binding to various biological receptors or enzymes due to its unique electronic and steric properties.
- The piperidine moiety contributes to the overall pharmacological profile by enhancing solubility and bioavailability.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine, and how do reaction conditions influence yield?
- Answer : The compound is synthesized via cyclocondensation reactions involving cyclopenta-thiazole precursors and piperidine derivatives. For example, Enamine Ltd. reports its synthesis as a dihydrochloride salt (CAS EN300-46829446) with a molecular weight of 244.79 . Key steps include refluxing in 1,4-dioxane with catalytic piperidine, followed by acidified ice/water quenching to precipitate the product. Yield optimization requires precise stoichiometry of aldehydes and thioglycolic acid derivatives, as seen in analogous thiazole syntheses .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the thiazole-piperidine scaffold. High-Performance Liquid Chromatography (HPLC) ensures purity (>95% per Enamine Ltd. reports) . Mass spectrometry (MS) validates molecular weight (e.g., 244.79 for the hydrochloride salt). X-ray crystallography using SHELX software can resolve ambiguous stereochemistry, though this remains underexplored for this specific compound .
Q. What preliminary biological activities have been reported, and how are cytotoxicity assays designed?
- Answer : While direct data on this compound is limited, structurally related thiazole-piperidine hybrids show cytotoxic activity against cancer cell lines (e.g., MCF-7, HEPG-2). Assays follow SRB (sulforhodamine B) protocols: cells are cultured in RPMI-1640 medium with 5% FBS, exposed to test compounds (0.01–100 µM), and viability measured after 48–72 hours . Normal fibroblast controls (e.g., WI-38) are critical to assess selectivity .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve regioselectivity and reduce byproducts in cyclopenta-thiazole formation?
- Answer : Computational modeling (e.g., DFT studies) predicts reaction pathways, while solvent screening (e.g., glacial acetic acid vs. benzene) impacts regioselectivity. For example, potassium carbonate in benzene improves yields (72%) compared to sodium acetate in acetic acid (70%) in analogous thiazole syntheses . Microwave-assisted synthesis or flow chemistry may reduce reaction times and byproducts .
Q. What mechanistic insights explain contradictions in bioactivity across similar compounds?
- Answer : Bioactivity discrepancies often arise from subtle structural variations. For instance, substituents on the piperidine ring (e.g., trifluoromethyl groups) enhance lipophilicity and target binding, while electron-withdrawing groups (e.g., nitro) may reduce metabolic stability. Molecular docking studies with targets like tubulin or kinase enzymes can rationalize these differences .
Q. How can computational tools predict the compound’s pharmacokinetic properties and target interactions?
- Answer : Tools like SwissADME estimate logP (lipophilicity) and blood-brain barrier permeability. Molecular dynamics simulations (e.g., GROMACS) model interactions with biological targets, such as the ATP-binding pocket of kinases. For example, piperidine-thiazole hybrids show affinity for EGFR and VEGFR-2 in silico .
Q. What strategies resolve crystallographic ambiguities in the compound’s solid-state structure?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
